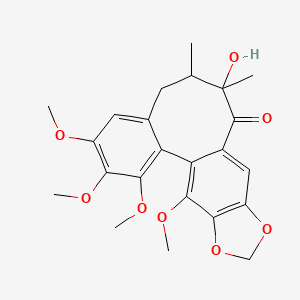

KadoblongifolinC

Description

Kadoblongifolin C (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .

- Lipophilicity: Log Po/w values vary across computational models (XLOGP3: 2.15, WLOGP: 0.78) .

- Synthetic Accessibility: Moderate score of 2.07, synthesized via palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C .

Properties

Molecular Formula |

C23H26O8 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-one |

InChI |

InChI=1S/C23H26O8/c1-11-7-12-8-14(26-3)18(27-4)20(28-5)16(12)17-13(22(24)23(11,2)25)9-15-19(21(17)29-6)31-10-30-15/h8-9,11,25H,7,10H2,1-6H3 |

InChI Key |

HMWPHTSOEAYEEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(=O)C1(C)O)OCO4)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadoblongifolinC involves several steps, including the extraction from the plant material and subsequent purification. The primary method involves the use of silica gel column chromatography, MCI, and Sephadex LH-20 to separate the compound from the acetone extract of the plant stems .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: KadoblongifolinC undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used to introduce different functional groups into the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

KadoblongifolinC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a model compound to study the reactivity and properties of lignans.

Biology: Research has shown that this compound exhibits various biological activities, including antioxidant and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of KadoblongifolinC involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress and inflammatory responses. The compound may also interact with cellular signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares Kadoblongifolin C with two analogs: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4 analog) and 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1).

Table 1: Comparative Analysis of Kadoblongifolin C and Analogous Compounds

*Note: Structural analogs of Kadoblongifolin C share its core but differ in substituent positions or halogens.

Structural and Functional Differences

Halogen Substitution :

- Kadoblongifolin C contains bromine and chlorine on adjacent positions, enhancing electrophilicity for cross-coupling reactions .

- 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1) replaces the boronic acid group with a carboxylic acid, reducing reactivity but improving solubility (0.687 mg/mL vs. 0.24 mg/mL) .

Synthesis Efficiency :

- Kadoblongifolin C requires palladium catalysts, which are cost-intensive but highly selective .

- 4-Bromo-2-chlorobenzoic acid employs a reusable A-FGO catalyst, aligning with green chemistry principles .

Comparison with Diphenylamine Analogs

However, diphenylamines lack boronic acid moieties, limiting their utility in targeted drug delivery or proteasome inhibition .

Key Research Findings

- Bioactivity : Kadoblongifolin C’s BBB permeability and lack of CYP inhibition make it a candidate for CNS drug development, contrasting with carboxylated analogs optimized for solubility .

- Environmental Impact : The green synthesis of CAS 1761-61-1 reduces waste compared to palladium-dependent methods for Kadoblongifolin C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.